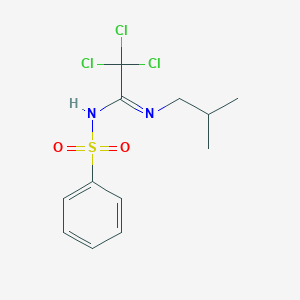![molecular formula C22H18Cl2N2O3 B284469 N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide](/img/structure/B284469.png)
N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide, also known as BDA-410, is a novel small molecule that has been synthesized for scientific research purposes. It has been found to have potential applications in the fields of cancer research, immunology, and neurology.
作用机制
The mechanism of action of N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide is not fully understood, but it has been proposed that it inhibits the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of intracellular cyclic AMP (cAMP) levels. By inhibiting PDE4, this compound increases cAMP levels, which in turn activates protein kinase A (PKA) and leads to downstream effects on various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, which leads to decreased cell proliferation and growth. In immune cells, this compound decreases the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increases the production of anti-inflammatory cytokines, such as IL-10. In animal models of Alzheimer's disease, this compound has been found to reduce amyloid beta (Aβ) deposition, decrease neuroinflammation, and improve cognitive function.
实验室实验的优点和局限性
One advantage of using N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach intracellular targets. Another advantage is that it has been shown to have potent and selective effects on PDE4 activity, which makes it a useful tool for studying the role of cAMP signaling in various cellular processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects on cellular processes.
未来方向
There are several future directions for research on N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide. One direction is to further investigate its mechanism of action and its effects on various cellular processes. Another direction is to explore its potential therapeutic applications in cancer, immunology, and neurology. Additionally, it would be interesting to study the pharmacokinetics and toxicity of this compound in animal models, which would provide important information for its potential use in humans.
合成方法
The synthesis of N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide involves a multi-step process that starts with the reaction of 2,5-dichloroaniline with ethyl acetoacetate to form 2-(2,5-dichloroanilino)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with benzylamine to form N-benzyl-2-(2,5-dichloroanilino)-3-oxobutamide. Finally, the benzyl group is substituted with 4-(2-oxoethyl)benzoic acid to form this compound.
科学研究应用
N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide has been found to have potential applications in cancer research, immunology, and neurology. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In immunology, this compound has been found to modulate the immune response by decreasing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. In neurology, this compound has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
属性
分子式 |
C22H18Cl2N2O3 |
|---|---|
分子量 |
429.3 g/mol |
IUPAC 名称 |
N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C22H18Cl2N2O3/c23-17-8-11-19(24)20(12-17)26-21(27)14-29-18-9-6-16(7-10-18)22(28)25-13-15-4-2-1-3-5-15/h1-12H,13-14H2,(H,25,28)(H,26,27) |
InChI 键 |
NLVUESNERJXZMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2,2,2-trichloro-1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B284386.png)

![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284391.png)
![2-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284392.png)
![N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284393.png)
![7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284395.png)
![7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284396.png)
![5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284397.png)
![N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284399.png)
![2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284402.png)
![7-[2-(benzyloxy)phenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284403.png)
![5-methyl-N-(2-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284407.png)
![7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284408.png)
![7-(3,4-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284410.png)
